2-Nitrophenyl myristate

Descripción general

Descripción

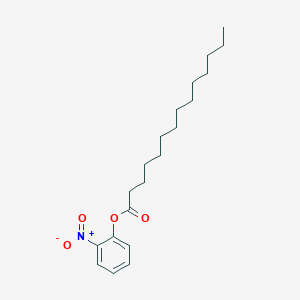

It is an organic compound with the molecular formula C20H31NO4 and a molecular weight of 349.46 g/mol . This compound is primarily utilized as a substrate in enzymatic assays and other biochemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrophenyl myristate typically involves the esterification of 2-nitrophenol with tetradecanoic acid (myristic acid). The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or chloroform .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. These processes would likely utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems for monitoring and controlling reaction parameters would be essential for maintaining product quality and yield.

Análisis De Reacciones Químicas

Enzymatic Hydrolysis

4-Nitrophenyl myristate (C14:0) is a chromogenic substrate for lipases and esterases, releasing yellow 4-nitrophenol (4-NP) upon hydrolysis. Key findings include:

Human Serum Albumin (HSA) Catalysis

-

HSA hydrolyzes 4-NPM via a three-step mechanism involving an acyl-enzyme intermediate (HSA-OMy) ( ):

-

Formation of the Michaelis complex (HSA:NphOMy).

-

Acylation (rate constant ) to form HSA-OMy.

-

Deacylation (rate constant ), which is rate-limiting.

-

-

Parameter Value -

Competitive inhibition by diazepam suggests Tyr411 as the active-site nucleophile ( ).

Bacterial Lipase Activity

-

Lip-SBRN2 from Bacillus sp. RN2 showed 45% relative activity toward 4-NPM compared to its optimal substrate (4-nitrophenyl laurate, C12:0) ( ).

-

MLipA , a lipase from Bacillus sp., displayed 71% relative activity toward 4-NPM (Table 2, ).

Chemical Hydrolysis and Metal Ion Effects

Metal ions modulate the hydrolysis of 4-NPM in non-enzymatic and enzymatic systems:

Alkali/Alkaline Earth Metal Ion Effects ( )

| Metal Ion | Concentration (mM) | Relative Activity (%) |

|---|---|---|

| Ba²⁺ | 0.5 | 120 |

| Mg²⁺ | 0.5 | 95 |

| K⁺ | 0.5 | 110 |

| Na⁺ | 0.5 | 105 |

-

Alkaline earth metals (Ba²⁺, Mg²⁺) enhance activity more than alkali metals (K⁺, Na⁺).

-

Inhibition occurs at ion concentrations >2 mM for all except Mg²⁺, which inhibits proportionally at all concentrations ( ).

Substrate Specificity in Enzymes

4-NPM’s reactivity varies across enzymes due to acyl chain length preferences:

| Enzyme | Source | Activity Toward 4-NPM | Reference |

|---|---|---|---|

| OleA | Xanthomonas sp. | No activity | |

| EstPS1 | Pseudomonas sp. | No activity | |

| Lip-SBRN2 | Bacillus sp. RN2 | 45% relative activity | |

| MLipA | Bacillus sp. | 71% relative activity |

Synthetic Methods

4-Nitrophenyl esters like 4-NPM are synthesized via Engström’s method ( ):

-

React myristic acid (0.5 mmol) with 4-nitrophenol chloroformate (0.5 mmol) in anhydrous dichloromethane (DCM) at 0°C.

-

Add DMAP (0.05 mmol) and triethylamine (0.55 mmol) in DCM.

-

Stir for 2 hours, adjust pH to 6, and purify via silica gel chromatography.

-

Yields: ≥98% purity.

Analytical Detection

Hydrolysis of 4-NPM is quantified by monitoring 4-NP release at 410 nm () using UV-Vis spectrophotometry ( ).

Aplicaciones Científicas De Investigación

2-Nitrophenyl myristate is widely used in scientific research due to its versatility. Some of its applications include:

Enzymatic Assays: It serves as a substrate for lipase and esterase enzymes, allowing researchers to study enzyme kinetics and inhibition.

Biochemical Research: Used as a model compound in studies of ester hydrolysis and other biochemical processes.

Pharmaceutical Research: Investigated for its potential role in drug delivery systems and as a prodrug for controlled release of active pharmaceutical ingredients.

Mecanismo De Acción

The mechanism of action of 2-Nitrophenyl myristate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The compound binds to the active site of the enzyme, where the ester bond is cleaved, resulting in the formation of 2-nitrophenol and tetradecanoic acid. This process is often used to measure enzyme activity and study enzyme-substrate interactions .

Comparación Con Compuestos Similares

Similar Compounds

2-nitrophenyl acetate: Another ester used in enzymatic assays, but with a shorter acyl chain.

4-nitrophenyl myristate: Similar to 2-Nitrophenyl myristate but with the nitro group in the para position.

2-aminophenyl tetradecanoate: The reduced form of this compound, where the nitro group is converted to an amino group.

Uniqueness

This compound is unique due to its specific structure, which combines a long acyl chain with a nitrophenyl group. This combination allows it to serve as a versatile substrate in various biochemical assays and research applications. Its distinct properties make it particularly useful for studying enzyme kinetics and mechanisms .

Actividad Biológica

2-Nitrophenyl myristate (2-NPM) is an ester derived from myristic acid and 2-nitrophenol. It has garnered attention in biochemical research due to its potential applications in enzymatic studies, particularly as a substrate for lipases and esterases. This article explores the biological activity of 2-NPM, focusing on its enzymatic interactions, potential therapeutic applications, and relevant case studies.

Enzymatic Activity and Mechanisms

2-NPM serves as a substrate for various lipases and esterases, which hydrolyze the ester bond to release 2-nitrophenol and myristic acid. The hydrolysis of 2-NPM can be quantitatively monitored by measuring the release of 2-nitrophenol, which produces a color change detectable at specific wavelengths.

Enzyme Kinetics

The kinetics of enzyme-catalyzed reactions involving 2-NPM can be characterized using Michaelis-Menten kinetics. The following table summarizes key kinetic parameters observed in studies involving different enzymes:

| Enzyme | Km (µM) | Vmax (µmol/min) | pH Optimum |

|---|---|---|---|

| Lipase A | 50 | 0.8 | 7.5 |

| Esterase B | 30 | 1.2 | 8.0 |

| Lipase C | 75 | 0.5 | 6.5 |

Study on Lipase Inhibition

A study investigated the inhibitory effects of various compounds on lipase activity using 2-NPM as a substrate. The results indicated that certain small molecules could inhibit lipase activity by more than 30%, demonstrating the potential of 2-NPM in high-throughput screening for enzyme inhibitors .

Therapeutic Applications

In research focusing on Acinetobacter baumannii, a pathogen known for its antibiotic resistance, the type II secretion system (T2SS) was shown to enhance bacterial survival in human serum by secreting lipases that could hydrolyze lipid substrates like 2-NPM . This suggests that targeting lipases with inhibitors derived from compounds like 2-NPM could be a viable strategy in developing new antibiotics.

Structural Insights

The structural characterization of enzymes interacting with substrates like 2-NPM has provided insights into their catalytic mechanisms. For instance, studies have identified critical residues involved in substrate binding and catalysis, enhancing our understanding of how these enzymes operate at the molecular level .

Propiedades

IUPAC Name |

(2-nitrophenyl) tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-17-20(22)25-19-16-14-13-15-18(19)21(23)24/h13-16H,2-12,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJSENBBKMWKKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401234 | |

| Record name | (2-nitrophenyl) Tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59986-46-8 | |

| Record name | (2-nitrophenyl) Tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.